N,N'-bis(2-hydroxy-2-phenylethyl)oxamide
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Overview
Description
N,N’-bis(2-hydroxy-2-phenylethyl)oxamide is an organic compound with the molecular formula C18H20N2O4 It is characterized by the presence of two hydroxy-phenylethyl groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide typically involves the reaction of oxalic acid dihydrazide with 2-hydroxy-2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the oxamide bond. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying processes, ensuring it meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-hydroxy-2-phenylethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide core can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(2-hydroxy-2-phenylethyl)oxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide involves its ability to interact with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the oxamide core can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-phenylethyl)oxamide: Lacks the hydroxy groups, resulting in different chemical reactivity and biological activity.
N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxamide: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
N,N’-bis(2-hydroxy-2-phenylethyl)oxamide is unique due to the presence of hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules.
Properties
IUPAC Name |
N,N'-bis(2-hydroxy-2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVUDRUPLDGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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